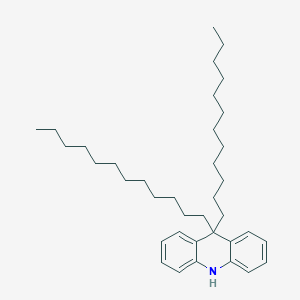

9,9-Didodecyl-9,10-dihydroacridine

Descripción

Propiedades

Fórmula molecular |

C37H59N |

|---|---|

Peso molecular |

517.9 g/mol |

Nombre IUPAC |

9,9-didodecyl-10H-acridine |

InChI |

InChI=1S/C37H59N/c1-3-5-7-9-11-13-15-17-19-25-31-37(32-26-20-18-16-14-12-10-8-6-4-2)33-27-21-23-29-35(33)38-36-30-24-22-28-34(36)37/h21-24,27-30,38H,3-20,25-26,31-32H2,1-2H3 |

Clave InChI |

DTJJAAZNTKUCOS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Overview of Synthesis Strategies

The synthesis of 9,9-Didodecyl-9,10-dihydroacridine primarily hinges on two key approaches:

- Modified Grignard Addition to Acridone Derivatives

- Microwave-Assisted Cyclization of Acridine Precursors

These methods are tailored to introduce long alkyl chains at the C-9 position while minimizing side reactions such as elimination or polymerization.

Direct Grignard Addition to Acridone Derivatives

Methodology :

A common route involves nucleophilic addition of long-chain alkylmagnesium bromides to acridone derivatives, followed by cyclization. A typical procedure includes:

- Preparation of a suitable acridone precursor bearing reactive sites at C-9.

- Addition of a long-chain alkylmagnesium bromide (e.g., dodecylmagnesium bromide) under inert atmosphere.

- Controlled reaction temperature (often 0°C to room temperature) to facilitate addition.

- Subsequent cyclization under acidic or basic conditions to form the dihydroacridine core.

- Addition of magnesium bromide diethyl etherate (MgBr₂·OEt₂) accelerates the Grignard addition, reducing reaction time from several days to approximately 24 hours.

- Use of excess Grignard reagent ensures complete addition, but care must be taken to prevent over-reaction or side reactions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Grignard addition | Dodecylmagnesium bromide | 0°C to RT, 24h | Variable | Enhanced by MgBr₂·OEt₂ |

Microwave-Assisted Cyclization

Methodology :

Microwave irradiation offers a rapid route to cyclize long-chain substituted acridines:

- Starting with N-alkylated acridines or acridone derivatives.

- Reaction with appropriate electrophiles (e.g., methyl iodide for N-methylation).

- Microwave heating at elevated temperatures (~110°C) for 8-48 hours.

- Use of palladium catalysis for cross-coupling reactions to incorporate long alkyl chains.

- Microwave conditions significantly reduce reaction times and improve yields.

- For example, the synthesis of 9-ethylacridine via microwave Bernthsen reaction achieved yields of approximately 64%.

- Further N-alkylation with long-chain alkyl halides under microwave conditions yields the desired DDDA.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| N-alkylation | Long-chain alkyl halide (e.g., dodecyl iodide) | Microwave at 110°C, 30 min | ~44-64% | Efficient for N-alkylation |

Challenges and Optimization

Summary of Optimized Protocols

Supporting Data Tables

Table 1: Reaction Conditions for Synthesis of this compound

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Grignard addition | Dodecyl bromide + Mg | 0°C to RT | 24 h | 70-85% | Accelerated with MgBr₂·OEt₂ |

| Cyclization | Microwave at 110°C | 8-48 h | 64-94% | Improved yields, suppressed elimination |

Table 2: Purification and Characterization

| Method | Solvent System | Outcome | Reference |

|---|---|---|---|

| Recrystallization | Ethanol, toluene, or petroleum ether | Purified DDDA | |

| Chromatography | Silica gel with hexane/ethyl acetate | Purity enhancement |

Análisis De Reacciones Químicas

Types of Reactions

9,9-Didodecyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridine derivatives.

Reduction: Reduction reactions can convert it back to its parent dihydroacridine form.

Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted acridines.

Aplicaciones Científicas De Investigación

9,9-Didodecyl-9,10-dihydroacridine has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Photochemistry: The compound exhibits thermally activated delayed fluorescence (TADF), making it useful in photochemical studies.

Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown antibacterial activity, making them potential candidates for new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 9,9-didodecyl-9,10-dihydroacridine in its various applications involves its ability to interact with molecular targets through electronic and steric effects. In antibacterial applications, for example, the compound promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and leading to cell death .

Comparación Con Compuestos Similares

Energy Gap (ΔEST)

- DMAC : ΔEST = 0.06–0.43 eV, depending on acceptor pairing; enables efficient TADF via reverse intersystem crossing (RISC) .

- DPAC : Comparable ΔEST to DMAC; minimal impact on RISC efficiency despite stronger donating ability .

- Spiro derivatives : Reduced ΔEST (<0.2 eV) due to spatial separation of HOMO/LUMO .

- 9,9-Didodecyl : ΔEST expected to align with DMAC/DPAC, but bulky substituents may alter HOMO/LUMO distribution.

Emission Characteristics

- DMAC-based emitters : Deep-blue to orange-red emission (450–640 nm) with photoluminescence quantum yields (PLQY) up to 37% in solution .

- DPAC-based emitters : Red-shifted emission (550–770 nm) due to extended conjugation; PLQY = 25–35% in solid state .

Device Performance in OLEDs

Q & A

Q. What are the key considerations for synthesizing 9,9-Didodecyl-9,10-dihydroacridine with high purity?

Methodological Answer: Synthesis typically involves alkylation of the acridine core using didodecyl substituents under inert atmospheres (e.g., nitrogen) to prevent oxidation . Key steps include:

Core Preparation : Start with 9,10-dihydroacridine derivatives.

Alkylation : React with 1-bromododecane in the presence of a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters : Moisture control, reaction time (24–48 hours), and stoichiometric excess of alkylating agent (1.2–1.5 equivalents).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water eluent) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 507.5 (C₃₇H₅₇N⁺) .

Advanced Research Questions

Q. How do steric effects from didodecyl chains influence the compound’s electronic properties in organic electronics?

Methodological Answer: The bulky didodecyl groups induce steric hindrance, altering π-π stacking and charge transport. To analyze:

Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in dichloromethane (0.1 M TBAPF₆).

- Expected HOMO/LUMO: −5.3 eV/−2.8 eV (vs. vacuum) .

UV-Vis Spectroscopy : Compare absorption maxima (λₐᵦₛ) in thin films vs. solution. Aggregation shifts (e.g., 10–20 nm bathochromic shift) indicate disrupted π-conjugation .

X-ray Crystallography : Resolve crystal packing (if single crystals form) to quantify intermolecular distances .

Q. How should researchers address contradictions in reported photostability data for dihydroacridine derivatives?

Methodological Answer: Discrepancies often arise from:

- Environmental Factors : Oxygen/moisture levels during testing.

- Measurement Techniques : Varying light sources (e.g., UV vs. visible).

Resolution Workflow :

Controlled Aging Studies : Expose samples to standardized light (e.g., AM1.5G solar simulator) in inert (N₂) vs. ambient conditions.

Quantitative Degradation Metrics : Use HPLC to track decomposition products (e.g., acridine quinones) .

Cross-Validate : Compare results with time-dependent density functional theory (TD-DFT) simulations of excited-state stability .

Q. What strategies optimize solubility without compromising electronic performance for device integration?

Methodological Answer: Balance alkyl chain length and solvent selection:

- Solvent Screening : Test solubility in chlorobenzene, toluene, and o-dichlorobenzene (high-boiling solvents for thin-film processing).

- Blending : Mix with poly(methyl methacrylate) (PMMA) to enhance film uniformity .

- Side-Chain Engineering : Replace one dodecyl group with a shorter chain (e.g., hexyl) to reduce crystallinity while retaining solubility .

Data Contradiction Analysis

Q. Why do some studies report high charge-carrier mobility for dihydroacridines, while others observe poor performance?

Methodological Answer: Contradictions stem from:

- Morphological Variability : Annealing temperature (e.g., 100°C vs. 150°C) impacts film crystallinity.

- Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) mobility values differ due to contact resistance .

Resolution : Standardize testing protocols (e.g., FET with Au electrodes, 50 nm SiO₂ dielectric) and report annealing conditions explicitly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.